6-Ethoxy-3,4-difluoronaphthalen-2-ol
Description
6-Ethoxy-3,4-difluoronaphthalen-2-ol is a polycyclic aromatic compound featuring a naphthalene backbone substituted with an ethoxy group at position 6, fluorine atoms at positions 3 and 4, and a hydroxyl group at position 2. This unique combination of substituents confers distinct electronic, steric, and physicochemical properties, making it relevant in pharmaceutical and materials science research.
Properties
Molecular Formula |
C12H10F2O2 |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
6-ethoxy-3,4-difluoronaphthalen-2-ol |
InChI |
InChI=1S/C12H10F2O2/c1-2-16-8-4-3-7-5-10(15)12(14)11(13)9(7)6-8/h3-6,15H,2H2,1H3 |
InChI Key |
ADVBNWPNXVFJIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=C(C=C2C=C1)O)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Ethoxy vs. Methoxy Groups
- 6-Methoxy-2-naphthol (): This compound shares a hydroxyl group at position 2 and an alkoxy group (methoxy) at position 5. However, ethoxy’s longer alkyl chain may increase lipophilicity, favoring membrane permeability in biological systems .
- Key Difference : Ethoxy’s higher electron-donating capacity (via alkyl chain) could stabilize the aromatic system more effectively than methoxy, altering reactivity in substitution reactions.
Fluorination Patterns: Impact of Fluorine Substituents
- 1-Fluoronaphthalene (): A monosubstituted fluoronaphthalene lacking additional functional groups. Fluorine’s electronegativity induces electron-withdrawing effects, which can deactivate the ring toward electrophilic substitution.
- The target compound’s difluoro substitution may offer a balance between stability and reactivity .
Positional Isomerism: Ethoxy Group Placement
- 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one (, CAS 50676-12-5): This compound features an ethoxy group at position 6 but as part of a partially saturated (dihydro) naphthalenone system. The ketone functional group at position 1 reduces aromaticity compared to the target compound’s fully aromatic naphthalen-2-ol. The hydroxyl group in the target compound increases acidity (pKa ~10 for phenols vs. ~20 for ketones), enhancing solubility in basic conditions .
Functional Group Variations: Hydroxyl vs. Ketone
- 6-Ethoxy-2-tetralone (): A ketone derivative (naphthalenone) with ethoxy at position 6. Ketones are less acidic than phenols but participate in nucleophilic additions. The target compound’s phenolic -OH group enables hydrogen bonding, which is critical in molecular recognition processes (e.g., drug-receptor binding) .
Data Table: Structural and Functional Comparison
Research Implications and Challenges
- Synthesis Considerations : The presence of multiple substituents (ethoxy, fluorine, hydroxyl) in the target compound may complicate synthetic routes, necessitating protective group strategies to avoid unwanted side reactions.
- Regulatory Aspects : Similar compounds (e.g., ) highlight the importance of controlling impurities during synthesis, as unspecified byproducts could affect efficacy or safety .
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